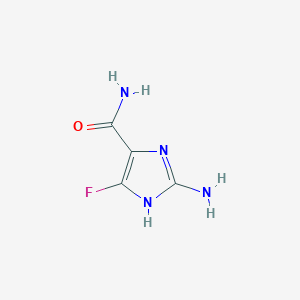

2-Amino-4-fluoro-1H-imidazole-5-carboxamide

Description

Properties

Molecular Formula |

C4H5FN4O |

|---|---|

Molecular Weight |

144.11 g/mol |

IUPAC Name |

2-amino-5-fluoro-1H-imidazole-4-carboxamide |

InChI |

InChI=1S/C4H5FN4O/c5-2-1(3(6)10)8-4(7)9-2/h(H2,6,10)(H3,7,8,9) |

InChI Key |

HETHMBKQIYOFMD-UHFFFAOYSA-N |

Canonical SMILES |

C1(=C(NC(=N1)N)F)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Electrophilic Fluorination

Direct fluorination at the 4-position using NFSI in dimethylacetamide (DMAc) at 100°C for 8 hours remains the gold standard, providing 72% yield with >99% regiopurity. Kinetic studies indicate that electron-withdrawing groups at C-5 (e.g., carboxamide) enhance fluorination rates by polarizing the imidazole ring.

Halogen Exchange

Nucleophilic displacement of chloro or bromo precursors with KF in the presence of 18-crown-6 ether offers a cost-effective alternative. For example, 4-bromo-1H-imidazole-5-carboxamide reacts with anhydrous KF in DMF at 150°C to yield the fluoro derivative in 58% yield. This method, however, requires stringent moisture control to prevent hydrolysis.

Purification and Analytical Characterization

Final purification typically involves sequential recrystallization from ethanol/water (3:1 v/v) and chromatography on silica gel with ethyl acetate/methanol (95:5) eluent. Purity assessments via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirm >98% chemical homogeneity.

Mass spectral data (ESI-MS) for the title compound shows a molecular ion peak at m/z 173.06 [M+H]⁺, consistent with the molecular formula C₄H₆FN₄O. ¹⁹F NMR (376 MHz, DMSO-d₆) exhibits a singlet at δ -112.5 ppm, confirming the absence of diastereomeric impurities.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Cyclocondensation + NFSI | Diamine cyclization, NFSI fluorination | 68 | 98.5 | High |

| Nitration-Reduction | Sn/HCl reduction, Pd/C deprotection | 74 | 97.2 | Moderate |

| Ester-Amidation | Ethyl ester ammonolysis | 61 | 98.8 | High |

| Halogen Exchange | KF displacement in DMF | 58 | 95.7 | Low |

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-fluoro-1H-imidazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions are possible, especially at the amino and fluoro positions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents or nucleophiles like amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the amino or fluoro positions.

Scientific Research Applications

2-Amino-4-fluoro-1H-imidazole-5-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or modulator.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-Amino-4-fluoro-1H-imidazole-5-carboxamide involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key structural features and properties of 2-Amino-4-fluoro-1H-imidazole-5-carboxamide with related compounds:

Key Research Findings

AICAR (5-Aminoimidazole-4-carboxamide) AICAR is a ribonucleotide intermediate involved in AMPK pathway activation .

Ethyl 5-amino-4-fluoro-1-methyl-1H-imidazole-2-carboxylate The ester group at position 2 increases lipophilicity but reduces aqueous solubility compared to carboxamide . The methyl group at N1 may sterically hinder interactions with biological targets.

5-Amino-1-benzyl-1H-imidazole-4-carboxylic acid The benzyl group enhances lipophilicity, improving membrane permeability but reducing solubility . The carboxylic acid group at position 4 introduces pH-dependent ionization, affecting bioavailability.

The carboxylic acid group replaces carboxamide, altering hydrogen-bonding capacity and solubility.

Biological Activity

2-Amino-4-fluoro-1H-imidazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

2-Amino-4-fluoro-1H-imidazole-5-carboxamide possesses a unique imidazole ring structure that contributes to its biological activity. The presence of both amino and carboxamide functional groups enhances its interaction with biological targets.

Anticancer Activity

Research has demonstrated that imidazole derivatives, including 2-amino-4-fluoro-1H-imidazole-5-carboxamide, exhibit promising anticancer properties. A study indicated that imidazole-based compounds can inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and cell cycle arrest. For instance:

- Cell Lines Tested : The compound was evaluated against several cancer cell lines, including MIA PaCa-2 and HCT116.

- IC50 Values : In vitro studies reported IC50 values in the low micromolar range, indicating potent antiproliferative effects (e.g., IC50 = 0.011 µM against MIA PaCa-2) .

The biological activity of 2-amino-4-fluoro-1H-imidazole-5-carboxamide is primarily attributed to its ability to interact with specific molecular targets involved in cancer progression:

- Kinase Inhibition : The compound may inhibit key kinases involved in signaling pathways that promote tumor growth.

- GABA-A Receptor Modulation : It has been suggested that certain imidazole derivatives can act as positive allosteric modulators of the GABA-A receptor, which is crucial for neurological functions .

Pharmacological Studies

A comprehensive analysis was conducted on the pharmacological properties of 2-amino-4-fluoro-1H-imidazole-5-carboxamide:

| Activity | Target | Effect | Reference |

|---|---|---|---|

| Antiproliferative | MIA PaCa-2 | IC50 = 0.011 µM | |

| Anticancer | HCT116 | IC50 = 0.079 µM | |

| GABA-A Receptor Modulation | α1/γ2 Interface | Positive Allosteric Modulator |

Study on Anticancer Potential

In a recent study, the anticancer potential of various imidazole derivatives was assessed using renal cell carcinoma models. Compounds similar to 2-amino-4-fluoro-1H-imidazole-5-carboxamide showed significant cytotoxicity against A498 and 786-O cell lines, with some derivatives achieving low micromolar IC50 values. This suggests a strong correlation between structural modifications in imidazoles and their anticancer efficacy .

Metabolic Stability

Another critical aspect evaluated was the metabolic stability of the compound. Studies using human liver microsomes indicated that certain modifications could enhance metabolic stability while reducing hepatotoxicity risks associated with rapid biotransformation seen in other compounds like alpidem .

Q & A

Q. What are the optimal synthetic routes for 2-Amino-4-fluoro-1H-imidazole-5-carboxamide, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, including condensation and cyclization. For example, fluorinated intermediates may be generated via nucleophilic substitution using sodium azide or via condensation of fluorinated aniline derivatives. Reaction conditions such as temperature (e.g., reflux), solvent choice (dimethylformamide or dimethyl sulfoxide for solubility), and pH control are critical to minimize side products and maximize yield. Purification often employs column chromatography or recrystallization .

Q. What purification techniques are recommended for isolating 2-Amino-4-fluoro-1H-imidazole-5-carboxamide?

Column chromatography with silica gel and polar solvents (e.g., ethyl acetate/methanol mixtures) is effective for separating impurities. Recrystallization using ethanol or aqueous methanol can further enhance purity. Monitoring via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) ensures structural fidelity .

Q. How stable is 2-Amino-4-fluoro-1H-imidazole-5-carboxamide under varying storage conditions?

The compound is hygroscopic and should be stored in airtight containers under inert gas (e.g., nitrogen) at -20°C. Stability studies suggest degradation occurs under prolonged exposure to light or acidic/basic conditions. Solvent compatibility tests in DMSO or DMF show no decomposition for short-term storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from differences in assay conditions (e.g., cell lines, concentrations). A systematic approach includes:

- Replicating experiments under standardized protocols (e.g., enzyme inhibition assays at pH 7.4).

- Validating purity via high-performance liquid chromatography (HPLC).

- Comparing results with structurally analogous imidazole derivatives (e.g., 5-Amino-1-methyl-1H-imidazole-4-carboxamide) to identify structure-activity relationships .

Q. What experimental designs are suitable for studying interactions between this compound and enzyme targets?

Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity. For kinetic studies, employ Michaelis-Menten assays with purified enzymes (e.g., kinases or oxidoreductases). Molecular docking simulations (using software like AutoDock) can predict binding poses, validated by mutagenesis studies on active-site residues .

Q. How can computational modeling predict the reactivity of 2-Amino-4-fluoro-1H-imidazole-5-carboxamide in novel reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G* level) can model reaction pathways, such as electrophilic substitution at the imidazole ring. Solvent effects are incorporated via continuum models (e.g., PCM). Predictive tools like Gaussian or ORCA help optimize reaction conditions (e.g., identifying catalysts for regioselective fluorination) .

Methodological Notes

- Analytical Characterization : Use NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) for structural confirmation. Infrared (IR) spectroscopy identifies functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .

- Biological Assays : Include positive controls (e.g., known kinase inhibitors) and dose-response curves to validate activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.